2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic compound that features a benzothiazole moiety and a thiazole ring
Mechanism of Action
Mode of Action
The compound, also known as 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, exhibits its action through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to the emission of light . The compound shows green emission in solution and solid films due to the ESIPT characteristic .
Biochemical Pathways
The compound’s luminescent properties suggest it may be involved in pathways related to light emission .
Pharmacokinetics
The compound has been characterized by nmr (1h and 13c) spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .
Result of Action
The compound exhibits significant blue-shifted and enhanced emission when coordinated with difluoroboron complexes due to restricted conformational changes . This property makes the compound useful as a dopant emitter in Organic Light Emitting Diodes (OLEDs), where it shows strong emission and low turn-on voltage .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvent polarity . For instance, the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the thiazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)aniline
- N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- 2-(benzo[d]thiazol-2-yl)acetamide
Uniqueness
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is unique due to its specific combination of benzothiazole and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-13-21-17(12-26-13)14-6-5-7-15(10-14)22-19(25)11-24(2)20-23-16-8-3-4-9-18(16)27-20/h3-10,12H,11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZEJCJLBWCQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN(C)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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